1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane is a novel organic compound with a complex molecular structure. This compound belongs to the class of triazole derivatives, known for their diverse biological activities and significant applications in medicinal chemistry. The unique structure of this compound, featuring multiple triazole rings and functional groups, contributes to its interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane typically involves a multi-step process:
Formation of Triazole Rings: : The synthesis begins with the preparation of the triazole rings through the reaction of hydrazine derivatives with carboxylic acids or esters under acidic conditions.
Attachment of Phenyl Groups: : The phenyl groups are introduced via a coupling reaction, such as Suzuki or Sonogashira coupling, using appropriate palladium catalysts.
Addition of Trimethoxyphenyl Groups: : Trimethoxyphenyl groups are incorporated through electrophilic aromatic substitution reactions, facilitated by strong Lewis acids.
Formation of the Thiol Linkages: : The triazole units are connected to the butane backbone via thiol linkages, achieved through nucleophilic substitution reactions with thiolating agents.
Industrial Production Methods: The industrial-scale production of this compound requires optimization of reaction conditions, including the use of high-throughput reactors, efficient catalysts, and solvent systems to ensure high yield and purity. Continuous flow synthesis methods may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane undergoes various chemical reactions, such as:
Oxidation: : Oxidative cleavage of the thiol linkages to form sulfoxides or sulfones.
Reduction: : Reduction of the triazole rings to form corresponding amines or hydrazides.
Substitution: : Electrophilic or nucleophilic substitution reactions on the phenyl or trimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: : Oxidants like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Various halogenating agents, strong acids, or bases depending on the desired substitution.
Major Products Formed
Oxidative reactions typically yield sulfoxides or sulfones.
Reduction reactions lead to the formation of amines or hydrazides.
Substitution reactions produce a variety of substituted phenyl or triazole derivatives.
Scientific Research Applications
1,4-Bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a bioactive compound, exhibiting antifungal, antibacterial, and anticancer properties.
Medicine: : Explored for its therapeutic potential in the treatment of infectious diseases and cancer.
Industry: : Utilized in the development of new materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The biological effects of 1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane are attributed to its ability to interact with specific molecular targets and pathways:
Molecular Targets: : The compound binds to enzymes, receptors, or DNA, disrupting their normal function.
Pathways Involved: : It may inhibit key signaling pathways in cells, leading to the suppression of cell proliferation or induction of cell death.
Comparison with Similar Compounds
1,4-Bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane can be compared with other triazole derivatives, such as:
1,4-Bis((4-phenyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane
1,4-Bis((4-phenyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)butane
1,4-Bis((4-phenyl-5-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)butane
The uniqueness of this compound lies in the presence of trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties.
And voilà! Hope this gives you a deep dive into this compound. Anything else on your mind?
Properties
IUPAC Name |
4-phenyl-3-[4-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N6O6S2/c1-45-29-21-25(22-30(46-2)33(29)49-5)35-39-41-37(43(35)27-15-9-7-10-16-27)51-19-13-14-20-52-38-42-40-36(44(38)28-17-11-8-12-18-28)26-23-31(47-3)34(50-6)32(24-26)48-4/h7-12,15-18,21-24H,13-14,19-20H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLOVNWSCKWHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCCCCSC4=NN=C(N4C5=CC=CC=C5)C6=CC(=C(C(=C6)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.